2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
Overview
Description
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride is a compound with the empirical formula C10H19Cl2N3 and a molecular weight of 252.18 . It is a solid substance that is part of a collection of unique chemicals used in early discovery research . The compound contains an imidazole ring, which is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties .
Preparation Methods
The synthesis of 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride involves several synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis . These methods involve various reaction conditions and reagents to achieve the desired product.
Chemical Reactions Analysis
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring in the compound can participate in various reactions due to its amphoteric nature, showing both acidic and basic properties . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride has a wide range of scientific research applications. It is used in chemistry for the development of new drugs and as a synthon in the synthesis of various compounds . In biology, it is used to study the biological activities of imidazole-containing compounds, which include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . In medicine, it is used in the development of drugs for treating various diseases, including infectious diseases and cancer . In industry, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride involves its interaction with molecular targets and pathways in the body. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological activity being studied.
Comparison with Similar Compounds
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride can be compared with other similar compounds that contain the imidazole ring. Some of these similar compounds include 1-(2-Hydroxyethyl)imidazole, 1-(2-Hydroxyethyl)-1H-imidazole, and 2-(1H-Imidazol-1-yl)ethanol . These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of the imidazole ring and piperidine moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-imidazol-1-ylethyl)piperidine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-5-12-10(3-1)4-7-13-8-6-11-9-13;;/h6,8-10,12H,1-5,7H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFYHXVTASQIJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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